Leptin (116-130) (human)

Beschreibung

BenchChem offers high-quality Leptin (116-130) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leptin (116-130) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C70H106N18O24S |

|---|---|

Molekulargewicht |

1615.8 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C70H106N18O24S/c1-32(2)18-43(62(103)78-42(15-16-54(94)95)60(101)87-56(36(8)92)68(109)82-44(19-33(3)4)63(104)80-47(23-55(96)97)65(106)85-50(29-91)70(111)112)77-53(93)26-74-59(100)49(28-90)84-57(98)35(7)76-61(102)45(21-37-24-73-41-13-10-9-12-39(37)41)81-67(108)52-14-11-17-88(52)69(110)48(20-34(5)6)83-64(105)46(22-38-25-72-31-75-38)79-66(107)51(30-113)86-58(99)40(71)27-89/h9-10,12-13,24-25,31-36,40,42-52,56,73,89-92,113H,11,14-23,26-30,71H2,1-8H3,(H,72,75)(H,74,100)(H,76,102)(H,77,93)(H,78,103)(H,79,107)(H,80,104)(H,81,108)(H,82,109)(H,83,105)(H,84,98)(H,85,106)(H,86,99)(H,87,101)(H,94,95)(H,96,97)(H,111,112)/t35-,36+,40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-/m0/s1 |

InChI-Schlüssel |

YUWVNLMTEGHKIG-OPDXBULCSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CS)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biological Activity of Human Leptin Fragment (116-130): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The human leptin fragment (116-130), a synthetically derived peptide segment of the larger leptin protein, has garnered significant attention for its diverse biological activities that often mirror or, in some cases, diverge from the parent hormone. This guide provides an in-depth technical overview of the core biological functions of leptin (116-130), with a focus on its neuroprotective, metabolic, and endocrine effects. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Core Biological Activities

Human leptin (116-130) has demonstrated a range of biological effects in both in vitro and in vivo models. These activities are primarily centered around neuroprotection, cognitive enhancement, and modulation of endocrine and metabolic systems.

Neuroprotective and Cognitive-Enhancing Effects

A significant body of research highlights the potential of leptin (116-130) as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.[1][2] The fragment has been shown to mimic the neuroprotective actions of full-length leptin by preventing amyloid-β (Aβ)-induced synaptic disruption and neuronal cell death.[1][3][4] Furthermore, leptin (116-130) enhances hippocampal synaptic plasticity, a cellular mechanism underlying learning and memory, and improves performance in episodic-like memory tasks.[1][3][4] This is achieved, in part, by promoting the trafficking of AMPA receptors to the synapse.[3][5]

Endocrine and Metabolic Modulation

Leptin (116-130) has been observed to influence the endocrine system, though its effects can differ between in vivo and in vitro settings. In vivo studies have shown that it can stimulate the secretion of luteinizing hormone (LH) and prolactin.[6][7] Conversely, in vitro experiments have demonstrated an inhibitory effect on LH and follicle-stimulating hormone (FSH) secretion.[8][9][10] The fragment also directly inhibits testosterone (B1683101) secretion from testicular tissue.[8][9] In terms of metabolic function, intraperitoneal administration of leptin (116-130) has been reported to reduce food intake and body weight gain in animal models.[11][12][13] Interestingly, some evidence suggests that these metabolic effects may not be mediated by the long form of the leptin receptor (OB-Rb), the primary receptor for full-length leptin in the hypothalamus.[11][13]

Angiogenic and Proliferative Properties

While the pro-angiogenic activity of full-length leptin is well-established[14], the specific role of the 116-130 fragment in angiogenesis is an area of ongoing investigation. However, it has been noted to have mitogenic activity on vascular endothelial cells.[15] Additionally, leptin (116-130) has been shown to increase the proliferation of CD4(+)CD25(-) T cells.[15]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activity of human leptin (116-130).

Table 1: Neuroprotective Effects of Leptin (116-130) on SH-SY5Y Cells

| Treatment | Cell Viability Assay | Outcome | Reference |

| 10 µM Aβ1–42 + 0.1 nM Leptin (116-130) | Crystal Violet | 29.4 ± 9.4% increase in cell number | [5] |

| 10 µM Aβ1–42 + 10 nM Leptin (116-130) | Crystal Violet | 51.8 ± 6.3% increase in cell number | [5] |

| 5 µM CuCl2 + 0.1 nM Leptin (116-130) | Crystal Violet | 27.8 ± 10.6% increase in cell number | [4] |

| 5 µM CuCl2 + 10 nM Leptin (116-130) | Crystal Violet | 39.9 ± 13.5% increase in cell number | [4] |

| 10 µM Aβ1–42 + 0.1 nM Leptin (116-130) | LDH Release | 26.7 ± 17.3% decrease in LDH release | [4] |

| 10 µM Aβ1–42 + 10 nM Leptin (116-130) | LDH Release | 46.6 ± 9% decrease in LDH release | [4] |

Table 2: Effects of Leptin (116-130) on Hormone Secretion

| Experimental Model | Hormone Measured | Treatment | Effect | Reference |

| Fasted Adult Male Rats (in vivo) | LH | 15 µg i.c.v. Leptin (116-130) | Increased pulse frequency, mean levels, pulse amplitude, and net secretion. | [6] |

| Fasted Adult Male Rats (in vivo) | Prolactin | 15 µg i.c.v. Leptin (116-130) | Increased pulse frequency, trough levels, mean levels, and net secretion. | [6] |

| Incubated Rat Hemi-pituitaries (in vitro) | LH and FSH | 10⁻⁹–10⁻⁵ M Leptin (116-130) amide | Significantly decreased secretion at all doses. | [8][9] |

| Rat Testis (in vitro) | Testosterone | 10⁻⁹–10⁻⁵ M Leptin (116-130) amide | Dose-dependent inhibition of basal and hCG-stimulated secretion, significant from 10⁻⁷ M. | [8][9] |

Signaling Pathways

The biological effects of leptin (116-130) are mediated through the activation of specific intracellular signaling cascades. Notably, in neuronal cells, the fragment has been shown to activate the STAT3 and PI3-kinase pathways, both of which are critical for its neuroprotective effects.[3] Inhibition of these pathways negates the protective actions of leptin (116-130).[3]

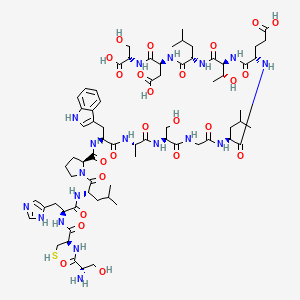

Caption: Signaling pathway of Leptin (116-130).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the literature.

In Vitro Neuroprotection Assay

This protocol is based on methodologies used to assess the neuroprotective effects of leptin (116-130) against Aβ-induced toxicity in SH-SY5Y human neuroblastoma cells.[4][5]

-

Cell Culture: SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with a medium containing the desired concentrations of Aβ1-42 (e.g., 10 µM) and leptin (116-130) (e.g., 0.1 nM, 10 nM). Control wells receive either vehicle or Aβ1-42 alone.

-

Incubation: The cells are incubated for a further 24-48 hours.

-

Cell Viability Assessment:

-

Crystal Violet Assay: The medium is removed, and cells are fixed with 4% paraformaldehyde for 15 minutes. After washing with PBS, cells are stained with 0.1% crystal violet solution for 30 minutes. The stain is then solubilized with 10% acetic acid, and the absorbance is measured at 590 nm.

-

LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is measured using a commercially available kit according to the manufacturer's instructions.

-

Caption: In Vitro Neuroprotection Assay Workflow.

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol is based on the methodology for assessing synaptic plasticity in rat hippocampal slices.[16]

-

Hippocampal Slice Preparation: Adult male Sprague-Dawley rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (400 µm) are prepared using a vibratome and allowed to recover for at least 1 hour.

-

Electrophysiological Recordings: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.

-

Baseline Recording: A stable baseline of fEPSPs is recorded for 20 minutes.

-

Leptin (116-130) Application: Leptin (116-130) (e.g., 25 nM) is bath-applied for 20 minutes.

-

Post-Application Recording: fEPSPs are recorded for at least 60 minutes post-application to measure changes in synaptic strength.

-

LTP Induction: In some experiments, high-frequency stimulation (HFS) is delivered to induce LTP, and the effect of leptin (116-130) on the magnitude of this plasticity is assessed.

Conclusion

The human leptin fragment (116-130) exhibits a compelling profile of biological activities, particularly in the realms of neuroprotection and cognitive enhancement. Its ability to activate key signaling pathways and modulate neuronal and endocrine function underscores its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action, particularly its receptor interactions and downstream signaling events in various cell types. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing our understanding and application of this intriguing peptide.

References

- 1. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 4. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Leptin(116-130) stimulates prolactin and luteinizing hormone secretion in fasted adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. scispace.com [scispace.com]

- 9. In vitro pituitary and testicular effects of the leptin-related synthetic peptide leptin(116-130) amide involve actions both similar to and distinct from those of the native leptin molecule in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Obesity and leptin in breast cancer angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abcepta.com [abcepta.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Neuronal Mechanism of Action of Leptin (116-130) (human)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core mechanism of action of the human leptin fragment (116-130) in neurons. It details the signaling pathways, experimental evidence, and quantitative data supporting its role in synaptic plasticity and neuroprotection.

Core Mechanism of Action: Emulating Full-Length Leptin

The human leptin fragment (116-130) has been identified as a bioactive peptide that mirrors the neuroprotective and cognitive-enhancing effects of the full-length leptin molecule.[1][2][3][4][5] Its primary mechanism of action in neurons involves the activation of key intracellular signaling cascades that modulate synaptic function and promote cell survival.[1][2]

Activation of Pro-Survival Signaling Pathways

Leptin (116-130) exerts its neuroprotective effects by activating two critical signaling pathways: the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the phosphoinositide 3-kinase (PI3K)-Akt pathway.[1][2][6][7] Upon binding to its receptor, believed to be a short isoform of the leptin receptor (ObR), leptin (116-130) initiates a phosphorylation cascade.[8]

-

JAK-STAT Pathway: The fragment stimulates the phosphorylation of STAT3.[1][2] This activation is crucial for its neuroprotective actions, as inhibition of STAT3 blocks these effects.[2]

-

PI3K-Akt Pathway: Leptin (116-130) also leads to the phosphorylation of Akt, a downstream target of PI3K.[1][2] Inhibition of PI3K similarly negates the neuroprotective benefits of the peptide.[2]

These pathways are fundamental in mediating neuronal survival and protecting against insults such as amyloid-β (Aβ) toxicity.[1][2][7]

Modulation of Synaptic Plasticity

A key aspect of leptin (116-130)'s mechanism of action is its ability to enhance synaptic plasticity, a cellular correlate of learning and memory.[1][3][9]

-

AMPA Receptor Trafficking: The peptide promotes the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specifically the GluA1 subunit, to the synapse.[1][2][3][10] This is a critical step for strengthening synaptic connections.

-

Long-Term Potentiation (LTP): Leptin (116-130) facilitates N-methyl-D-aspartate (NMDA) receptor-dependent hippocampal synaptic plasticity, leading to a persistent increase in synaptic efficacy.[1] This effect is observed in adult hippocampal slices and is crucial for memory formation.[2]

-

Neurotransmitter Release: The fragment has been shown to increase presynaptic transmitter release, further contributing to enhanced synaptic transmission.[11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of leptin (116-130) on neuronal function.

| Parameter Measured | Cell/Tissue Type | Treatment | Result | Reference |

| Synaptophysin Staining | Hippocampal Neurons | Leptin (116-130) | 122 ± 9% of control | [1] |

| GluA1-Synaptophysin Colocalization | Hippocampal Neurons | Leptin (116-130) | Increase to 64 ± 4.9% | [1] |

| Surface GluA1 Expression | Hippocampal Neurons | Leptin (116-130) | Prevents Aβ-induced reduction (97 ± 4% of control) | [2] |

| LDH Release (Neuroprotection) | SH-SY5Y Cells | 0.1 nM Leptin (116-130) + Aβ₁₋₄₂ | 26.7 ± 17.3% decrease | [2] |

| LDH Release (Neuroprotection) | SH-SY5Y Cells | 10 nM Leptin (116-130) + Aβ₁₋₄₂ | 46.6 ± 9% decrease | [2] |

| STAT3 Phosphorylation | SH-SY5Y Cells | 1 nM Leptin (116-130) | Marked increase in pSTAT3/pan STAT3 ratio | [1][2] |

| Akt Phosphorylation | SH-SY5Y Cells | 1 nM Leptin (116-130) | Marked increase in pAkt/pan Akt ratio | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Electrophysiological Recordings for Long-Term Potentiation (LTP)

-

Tissue Preparation: Transverse hippocampal slices (400 µm) are prepared from adult rats using a vibratome and allowed to recover for at least 1 hour.[12]

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.[12]

-

Experimental Procedure:

Immunocytochemistry for AMPA Receptor (GluA1) Trafficking

-

Cell Culture: Primary hippocampal neuronal cultures are prepared from embryonic rat brains.[12]

-

Treatment: Neurons are treated with Leptin (116-130) (e.g., 25 nM).[12]

-

Staining and Visualization:

-

Surface GluA1 subunits are labeled with specific primary antibodies.

-

Secondary antibodies conjugated to a fluorescent marker are used for detection.

-

Images are acquired using a confocal microscope.[12]

-

-

Quantification: The intensity and number of GluA1 clusters are quantified to assess changes in receptor trafficking to the neuronal surface.[12]

Cell Viability Assay (LDH Release)

-

Cell Line: SH-SY5Y human neuroblastoma cells are commonly used.

-

Treatment: Cells are exposed to a neurotoxic agent (e.g., Aβ₁₋₄₂) with or without co-application of Leptin (116-130) at various concentrations (e.g., 0.1 nM, 10 nM).[2]

-

Measurement: Lactate dehydrogenase (LDH) release into the culture medium is quantified using a commercially available colorimetric assay kit. Increased LDH release is indicative of cell death.

Protein Phosphorylation Analysis (ELISA)

-

Cell Treatment and Lysis: SH-SY5Y cells are treated with Leptin (116-130) (e.g., 1 nM for 3 hours) or left untreated.[2] Cells are then lysed to extract proteins.

-

ELISA Procedure:

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for phosphorylated and total STAT3 and Akt are used.

-

Protein extracts are added to the wells of the ELISA plate.

-

The ratio of phosphorylated protein to total protein is calculated to determine the activation of the respective signaling pathways.[2]

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathways activated by Leptin (116-130) in neurons.

Caption: Experimental workflow for measuring Long-Term Potentiation (LTP).

References

- 1. academic.oup.com [academic.oup.com]

- 2. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 5. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Frontiers | Regulation of Hippocampal Synaptic Function by the Metabolic Hormone, Leptin: Implications for Health and Neurodegenerative Disease [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Anorexigenic Function of Leptin Fragment 116-130: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin, an adipocyte-derived hormone, is a critical regulator of energy homeostasis. Its effects on appetite and body weight are primarily mediated through the long form of the leptin receptor (OB-Rb) in the hypothalamus. However, research into leptin fragments has revealed that specific shorter peptide sequences may retain biological activity, offering potential therapeutic advantages. This technical guide focuses on leptin fragment 116-130 (LEP(116-130)), an active domain of the native leptin molecule. We will delve into its function in appetite regulation, explore its signaling mechanisms, provide quantitative data from key studies, and detail the experimental protocols used to elucidate its effects. This document serves as a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction to Leptin Fragment 116-130

Leptin fragment 116-130 is a synthetic peptide amide corresponding to amino acid residues 116-130 of the mouse leptin protein.[1][2] Studies have demonstrated that this fragment can mimic some of the anorexigenic and weight-reducing effects of the full-length leptin molecule.[3][4] A key area of investigation has been its mechanism of action, with evidence suggesting it may function independently of the canonical OB-Rb pathway, presenting a novel avenue for therapeutic intervention in conditions of leptin resistance.[5][6]

Quantitative Data on the Effects of Leptin Fragment 116-130

The following tables summarize the quantitative outcomes from key in vivo studies investigating the effects of LEP(116-130) on food intake and body weight in mouse models.

Table 1: Effect of LEP(116-130) on Body Weight in ob/ob Mice

| Treatment Group | Duration of Treatment | Daily Dosage (ip) | Mean Change in Body Weight | Reference |

| Vehicle Control | 28 days | - | +14.7% | [7] |

| LEP(116-130) | 28 days | 1 mg | -3.4% | [7] |

| Vehicle Control | 7 days | - | +~5 g | [4] |

| LEP(116-130) | 7 days | 1 mg | -~8.5 g | [4] |

Table 2: Effect of LEP(116-130) on Food Intake in ob/ob Mice

| Treatment Group | Duration of Treatment | Daily Dosage (ip) | Reduction in Food Intake | Reference |

| LEP(116-130) | 28 days | 1 mg | 15% | [4][7] |

| LEP(116-130) | 7 days | 1 mg/day | 28.3% | [1] |

Signaling Pathways of Leptin Fragment 116-130

While full-length leptin primarily signals through the JAK2-STAT3 pathway upon binding to OB-Rb, studies suggest that LEP(116-130) may utilize alternative or downstream components of this cascade, potentially bypassing the need for direct OB-Rb activation. Research indicates that LEP(116-130) can induce the phosphorylation of STAT3 and Akt, suggesting the involvement of the PI3K-Akt signaling pathway.[8]

Below are diagrams illustrating the proposed signaling pathways.

Caption: Proposed signaling cascade of Leptin Fragment 116-130.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LEP(116-130).

Peptide Preparation and Administration

Objective: To prepare and administer LEP(116-130) to mice for in vivo studies.

Materials:

-

Lyophilized Leptin Fragment 116-130 (mouse)[9]

-

Sterile, pyrogen-free 0.9% saline solution[10]

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile insulin (B600854) syringes with 28-30 gauge needles[11]

-

70% ethanol (B145695) swabs[12]

Procedure:

-

Reconstitution: Aseptically reconstitute the lyophilized LEP(116-130) peptide in sterile 0.9% saline to the desired stock concentration. Gently vortex to ensure complete dissolution.

-

Dose Calculation: Calculate the volume of the peptide solution required for each mouse based on its body weight and the target dosage (e.g., 1 mg per mouse).

-

Animal Restraint: Restrain the mouse firmly but gently by the scruff of the neck to expose the abdomen.[12]

-

Injection Site Preparation: Disinfect the lower right quadrant of the mouse's abdomen with a 70% ethanol swab.[11][12]

-

Intraperitoneal (IP) Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ. Inject the calculated volume of the peptide solution.[11][13]

-

Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Measurement of Food Intake

Objective: To quantify the effect of LEP(116-130) on food consumption in mice.

Materials:

-

Individually housed mouse cages

-

Standard chow pellets

-

Sensitive weighing scale (accurate to 0.01 g)

Procedure:

-

Acclimation: Individually house the mice for at least 3-5 days prior to the experiment to acclimate them to the new environment and reduce stress.[14]

-

Baseline Measurement: For 3 consecutive days before the start of the treatment, measure and record the 24-hour food intake for each mouse to establish a stable baseline. Provide a pre-weighed amount of food and weigh the remaining food and any spillage at the same time each day.

-

Treatment Period: Administer LEP(116-130) or vehicle control as described in Protocol 4.1.

-

Daily Food Intake Measurement: Continue to measure and record the 24-hour food intake for each mouse throughout the treatment period.

-

Data Analysis: Calculate the average daily food intake for each treatment group and compare it to the baseline measurements and the vehicle control group.

Caption: General workflow for in vivo studies of LEP(116-130).

In Vitro STAT3 Phosphorylation Assay

Objective: To determine if LEP(116-130) can induce the phosphorylation of STAT3 in a cell-based assay.

Materials:

-

Hypothalamic cell line (e.g., N42)

-

Cell culture medium and supplements

-

Leptin Fragment 116-130

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture the hypothalamic cells to ~80% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat the cells with varying concentrations of LEP(116-130) for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-STAT3. Subsequently, strip the membrane and re-probe with an antibody against total STAT3 to ensure equal protein loading.

-

Detection: Incubate the membrane with the HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition.

Conclusion

Leptin fragment 116-130 has demonstrated significant anorexigenic and weight-reducing effects in preclinical models. The evidence suggesting a mechanism of action that may be independent of the long-form leptin receptor makes it a compelling candidate for further investigation, particularly in the context of leptin resistance, a common feature of obesity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and other leptin-derived peptides. Further studies are warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in more advanced models.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 67.20.83.195 [67.20.83.195]

- 3. karger.com [karger.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Leptin (116-130) amide (mouse) peptide [novoprolabs.com]

- 8. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genscript.com [genscript.com]

- 10. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uac.arizona.edu [uac.arizona.edu]

- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 13. benchchem.com [benchchem.com]

- 14. Research SOP: STANDARD OPERATING PROCEDURE FOR FOOD AND WATER RESTRICTION IN RODENTS [researchsop.com]

An In-depth Technical Guide to the Signaling Pathway Activation of Leptin (116-130)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by the leptin fragment (116-130). It delves into the current understanding of its mechanism of action, presents quantitative data from key studies, and offers detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development.

Introduction

Leptin, a 16 kDa peptide hormone primarily secreted by adipocytes, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and cognitive processes. The bioactive fragment, Leptin (116-130), has garnered significant interest as it appears to mimic many of the neuroprotective and cognitive-enhancing effects of the full-length leptin molecule[1][2][3]. This has positioned Leptin (116-130) as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease[1][2][3][4]. This guide focuses on the intracellular signaling cascades initiated by this peptide fragment.

Mechanism of Action: A Point of Contention

The precise mechanism by which Leptin (116-130) exerts its effects is a subject of ongoing research and some debate.

Evidence for Leptin Receptor (OB-Rb) Independent Signaling:

A significant study by Grasso et al. (1999) suggests that the effects of Leptin (116-130) may not be mediated by the long form of the leptin receptor (OB-Rb). Their in vitro bioassays demonstrated that Leptin (116-130) was unable to compete with an alkaline phosphatase-leptin fusion protein for binding to the OB-R[5][6][7]. Furthermore, the peptide did not activate signal transduction via OB-Rb in their experimental setup. These findings point towards a potential OB-Rb-independent mechanism of action[5][6][7].

Evidence Suggesting Involvement of Leptin Receptor Signaling Pathways:

Conversely, a substantial body of research indicates that Leptin (116-130) activates downstream signaling pathways that are canonical to full-length leptin's action, strongly implying an interaction with the leptin receptor signaling cascade. Studies have shown that Leptin (116-130) treatment leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway[1][8][9][10]. These pathways are well-established mediators of leptin's effects in the central nervous system. The signaling pathways activated by leptin (116-130) are reported to mirror those of the full-length molecule, including the JAK/STAT, MAPK, and PI3K/Akt signaling cascades[10].

While direct binding assays in some studies have been negative, the activation of these specific downstream effectors suggests that Leptin (116-130) may interact with the leptin receptor or a closely related receptor complex in a manner not detected by conventional binding competition assays, or that it acts on a different receptor that converges on the same signaling pathways.

Core Signaling Pathways Activated by Leptin (116-130)

Leptin (116-130) has been demonstrated to activate two primary signaling cascades that are crucial for its neuroprotective and synaptic plasticity-modulating effects: the JAK2/STAT3 pathway and the PI3K/Akt pathway.

The JAK2/STAT3 Signaling Pathway

Upon activation, the leptin receptor (or a related receptor complex) is believed to recruit and activate Janus kinase 2 (JAK2). JAK2 then phosphorylates STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. This pathway is pivotal for mediating many of leptin's central effects. Treatment with Leptin (116-130) has been shown to increase the phosphorylation of STAT3, suggesting an improvement in leptin signaling[11].

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical downstream effector of leptin signaling, involved in cell survival, growth, and metabolism. Leptin (116-130) has been shown to induce the phosphorylation of Akt, the central kinase in this pathway[1][8]. The activation of this pathway is implicated in the neuroprotective actions of the peptide fragment.

Below is a diagram illustrating the proposed signaling pathways of Leptin (116-130).

References

- 1. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 3. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin | Scilit [scilit.com]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic leptin c-fragment peptide minimises heat-induced impairment of spermatogenesis in mice via Stat3 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of the Leptin (116-130) Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of the biologically active leptin fragment, Leptin (116-130). The document details the initial identification of this peptide, its significant in vivo effects on energy homeostasis, and the current understanding of its unique signaling pathway. Quantitative data from key studies are presented in tabular format, and detailed protocols for pivotal experiments are provided to facilitate reproducibility and further research.

Discovery and Initial Characterization

The discovery of the Leptin (116-130) peptide was a direct result of strategic efforts to identify the functional domains of the full-length 167-amino acid leptin protein. The impetus for this research stemmed from the characterization of the C57BL/6J ob/ob mouse, a widely used model for obesity and type 2 diabetes. In these mice, a single base mutation at codon 105 of the ob gene introduces a premature stop codon, leading to the production of a truncated and biologically inactive form of leptin.[1][2][3] This observation strongly suggested that the domains responsible for leptin's biological activity were located in the C-terminal portion of the protein, downstream of residue 104.[2][3]

To test this hypothesis, researchers synthesized a series of six overlapping peptide amides corresponding to amino acid residues 106–167 of mouse leptin.[1][2] These synthetic fragments were then administered to female ob/ob mice to assess their in vivo effects on body weight and food intake.

The results were compelling. Three of the peptide amides, LEP-(106–120), LEP-(116–130), and LEP-(126–140), demonstrated significant biological activity, causing a marked reduction in body weight gain compared to vehicle-treated control mice.[1][2][3] Of these, LEP-(116-130) was identified as the most potent fragment, inducing the most substantial weight loss and reduction in food consumption.[1][3][4] This seminal work localized a key active site of the leptin molecule to the 116-130 amino acid sequence and established this peptide as a promising candidate for further investigation as a leptin mimetic.

Subsequent research further refined the active core of this peptide to the N-terminal sequence from residues 116-122, a heptapeptide (B1575542) named OB3 .[5] Structure-activity relationship studies led to the development of an even more potent analog, [D-Leu-4]-OB3 , in which the L-leucine at position 4 was replaced with its D-isoform, enhancing its stability and biological effects.[5]

In Vivo Physiological Effects

The primary and most well-documented physiological effects of Leptin (116-130) and its analogs are the regulation of energy balance and glucose homeostasis. These effects have been demonstrated in both leptin-deficient (ob/ob) and leptin-receptor-deficient (db/db) mouse models.

Effects on Body Weight and Food Intake

Daily intraperitoneal administration of Leptin (116-130) at a dose of 1 mg/day in ob/ob mice leads to a rapid and significant reduction in body weight and food intake.[1][2][3] The most dramatic effects are observed within the first week of treatment.[1][2] Over a 28-day period, while control animals gain a substantial amount of weight, mice treated with Leptin (116-130) maintain a lower body weight, with some studies showing a net weight loss compared to their starting weight.[1][2][3] Food intake is also consistently reduced by approximately 15% over the course of treatment.[1][2]

Effects on Glucose Homeostasis

Leptin (116-130) and its more potent analog, [D-Leu-4]-OB3, have demonstrated significant anti-hyperglycemic effects.[5][6] Notably, these peptides are effective in reducing blood glucose levels in db/db mice, which are resistant to the effects of full-length leptin due to a lack of functional long-form leptin receptors (Ob-Rb).[5][6] This finding was an early and crucial indicator that the peptide operates through a mechanism distinct from the canonical Ob-Rb pathway.

Other Reported Biological Activities

Beyond metabolic control, research has indicated that Leptin (116-130) possesses a range of other biological activities that mimic the pleiotropic effects of the native hormone. These include:

-

Reproductive Function: The peptide has been shown to influence the secretion of luteinizing hormone (LH) and prolactin (PRL).[7]

-

Adrenal Function: It can impact steroid secretion and the proliferative activity of the adrenal cortex.[4]

-

Cognitive Function: In models of Alzheimer's disease, Leptin (116-130) has been shown to mirror the neuroprotective and cognitive-enhancing actions of leptin, including preventing amyloid-β-induced synaptic damage and promoting synaptic plasticity.[8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of Leptin (116-130) in female C57BL/6J ob/ob mice.

Table 1: Effect of Leptin (116-130) on Body Weight in ob/ob Mice

| Treatment Group | Dose (per day) | Duration | Change in Body Weight (7 days) | % Change in Body Weight (7 days) | Change in Body Weight (28 days) | % Change in Body Weight (28 days) | Reference(s) |

| Vehicle Control | - | 28 days | +3.9 g | +6.9% | +8.2 g | +14.7% | [1][3] |

| Leptin (116-130) | 1 mg (i.p.) | 28 days | -8.5 g | -13.8% | -2.1 g | -3.4% | [1][3] |

| Leptin (106-120) | 1 mg (i.p.) | 28 days | -7.0 g | -12.3% | +1.0 g | +1.8% | [1][3] |

| Leptin (126-140) | 1 mg (i.p.) | 28 days | -5.8 g | -9.8% | +2.5 g | +4.2% | [1][3] |

Table 2: Effect of Leptin (116-130) on Food Intake in ob/ob Mice

| Treatment Group | Dose (per day) | Duration | Average Reduction in Food Intake | Reference(s) |

| Vehicle Control | - | 28 days | 0% | [1][2] |

| Leptin (116-130) | 1 mg (i.p.) | 28 days | ~15% | [1][2] |

| Leptin (106-120) | 1 mg (i.p.) | 28 days | ~15% | [1][2] |

| Leptin (126-140) | 1 mg (i.p.) | 28 days | ~15% | [1][2] |

Signaling and Mechanism of Action

A pivotal and surprising discovery in the study of Leptin (116-130) is that its metabolic effects are not mediated by the long-form leptin receptor, Ob-Rb, which is the primary signaling isoform for full-length leptin in the hypothalamus.[6][11]

Evidence for an Ob-Rb-Independent Pathway

-

In Vitro Bioassays: Competitive binding assays showed that Leptin (116-130) was unable to displace an alkaline phosphatase-leptin fusion protein from the Ob-Rb receptor. Furthermore, in cell lines expressing Ob-Rb and a STAT-inducible reporter gene, the peptide failed to activate signal transduction.[6][11]

-

In Vivo Studies in db/db Mice: The db/db mouse model has a mutation that renders the Ob-Rb receptor non-functional. The demonstration that Leptin (116-130) could still exert its effects on body weight and blood glucose in these mice provided strong evidence for a mechanism of action that bypasses Ob-Rb.[6][11]

Proposed Signaling Pathway

While the precise receptor for Leptin (116-130) has not been definitively identified, the current leading hypothesis is that it may act through one of the short isoforms of the leptin receptor (e.g., Ob-Ra). These isoforms share the same extracellular ligand-binding domain as Ob-Rb but have truncated intracellular domains.

Despite not binding to Ob-Rb in the same manner as full-length leptin, the more potent analog, [D-Leu-4]-OB3, has been shown to activate key downstream signaling molecules that are also part of the canonical leptin pathway. In a concentration-dependent manner, this peptide induces the phosphorylation of:

-

ERK1/2 (Extracellular signal-regulated kinase)

-

STAT3 (Signal transducer and activator of transcription 3) at both Tyrosine 705 and Serine 727

-

PI-3K p85 (Phosphoinositide 3-kinase)

This suggests that although the initial receptor interaction is different, the peptide can engage with cellular machinery to produce leptin-like downstream effects. The mechanism for reducing food intake, however, does appear to require a functional leptin receptor system, as this effect was absent in db/db mice.[6]

Caption: Proposed signaling pathway for Leptin (116-130) and its analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Leptin (116-130).

Protocol: In Vivo Assessment of Peptide Activity in ob/ob Mice

This protocol describes the foundational experiment used to identify the biological activity of leptin fragments.

Objective: To determine the effect of synthetic leptin peptides on body weight and food intake in a leptin-deficient mouse model.

Materials:

-

Female C57BL/6J ob/ob mice (6-8 weeks old)

-

Synthetic Leptin (116-130) amide, purified to >95% by HPLC

-

Sterile vehicle (e.g., 0.9% saline or phosphate-buffered saline)

-

Metabolic cages for individual housing and food intake measurement

-

Calibrated scale for daily body weight measurement

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimatization: House mice individually in metabolic cages for at least 3-5 days prior to the experiment to acclimate them to the environment and to obtain baseline body weight and food intake measurements.

-

Group Allocation: Randomly assign mice to treatment groups (n=6 per group), e.g., Vehicle Control and Leptin (116-130).

-

Peptide Preparation: Dissolve the lyophilized Leptin (116-130) peptide in the sterile vehicle to a final concentration that allows for the administration of 1 mg of peptide in a standard injection volume (e.g., 100-200 µL).

-

Daily Measurements and Injections: For 28 consecutive days, perform the following daily at the same time each day: a. Record the body weight of each mouse. b. Measure and record the amount of food consumed over the previous 24 hours. c. Administer the prepared peptide solution (1 mg/mouse) or an equivalent volume of vehicle via i.p. injection.

-

Data Analysis: a. Calculate the daily change in body weight for each mouse relative to its starting weight (Day 0). b. Calculate the average daily food intake for each group. c. Use statistical analysis (e.g., repeated measures ANOVA) to compare the body weight and food intake between the treatment and control groups over the 28-day period. A p-value < 0.05 is typically considered significant.

References

- 1. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 2. Novel leptin OB3 peptide-induced signaling and progression in thyroid cancers: Comparison with leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. [D-Leu-4]-OB3 and MA-[D-Leu-4]-OB3, small molecule synthetic peptide leptin mimetics, improve glycemic control in diet-induced obese (DIO) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. [D-LEU-4]-OB3, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline [frontiersin.org]

- 9. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [D-Leu-4]-OB3, an orally bioavailable leptin-related synthetic peptide insulin sensitizer: a study comparing the efficacies of [D-Leu-4]-OB3 and metformin on energy balance and glycemic regulation in insulin-deficient male Swiss Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. joe.bioscientifica.com [joe.bioscientifica.com]

The Role of Leptin Fragment 116-130 in Neurodegenerative Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing challenge to global health. Emerging research has identified the adipokine leptin as a potential therapeutic agent due to its neuroprotective and cognitive-enhancing properties. However, the pleiotropic effects of the full-length leptin protein pose challenges for its therapeutic application. This has led to the investigation of smaller, bioactive fragments, with Leptin (116-130) emerging as a promising candidate. This technical guide provides an in-depth overview of the current state of research on Leptin (116-130), focusing on its mechanisms of action, preclinical efficacy in models of neurodegenerative disease, and detailed experimental protocols to facilitate further investigation. While the majority of research has centered on Alzheimer's disease, this guide also explores the potential implications for Parkinson's and Huntington's diseases, highlighting critical areas for future research.

Introduction: The Promise of a Leptin Fragment

Leptin, a 16 kDa hormone primarily secreted by adipose tissue, is well-known for its role in regulating energy homeostasis. Beyond its metabolic functions, leptin exerts significant influence on the central nervous system, including the hippocampus, a region critical for learning and memory. Studies have demonstrated that leptin can enhance synaptic plasticity, promote neuronal survival, and mitigate the pathological hallmarks of Alzheimer's disease (AD).[1][2][3][4]

The therapeutic potential of full-length leptin is hampered by its large size, which can limit its blood-brain barrier permeability, and its diverse physiological roles, which could lead to off-target effects. The identification of bioactive fragments that retain the neuroprotective properties of the parent molecule offers a more targeted therapeutic approach. Leptin (116-130), a 15-amino-acid peptide fragment, has been shown to mirror the cognitive-enhancing and neuroprotective actions of native leptin, particularly in the context of AD.[1][2][3][4]

Leptin (116-130) in Alzheimer's Disease Research

The bulk of current research on Leptin (116-130) focuses on its potential as a therapeutic agent for Alzheimer's disease. The fragment has demonstrated efficacy in cellular and animal models by counteracting the detrimental effects of amyloid-beta (Aβ), a key pathological hallmark of AD.

Mechanism of Action: Signaling Pathways

Leptin (116-130) exerts its neuroprotective effects through the activation of key intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][5][6]

// Nodes Leptin [label="Leptin (116-130)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LepR [label="Leptin Receptor (LepR)", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK2 [label="JAK2", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3 [label="pSTAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; pAkt [label="pAkt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection\n(Increased Cell Survival)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SynapticPlasticity [label="Enhanced Synaptic Plasticity\n(Increased AMPA Receptor Trafficking)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Leptin -> LepR [label="Binds to"]; LepR -> JAK2 [label="Activates"]; JAK2 -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; JAK2 -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> pAkt; PTEN -> PI3K [arrowhead=tee, label="Inhibits"]; Leptin -> PTEN [arrowhead=tee, label="Inhibits"]; pSTAT3 -> Neuroprotection; pAkt -> Neuroprotection; pAkt -> SynapticPlasticity; }

Caption: Signaling pathway of Leptin (116-130) leading to neuroprotection.

Quantitative Data on the Efficacy of Leptin (116-130) in Alzheimer's Disease Models

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Leptin (116-130) in models of Alzheimer's disease.

Table 1: Neuroprotective Effects of Leptin (116-130) against Amyloid-β Toxicity

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| SH-SY5Y cells | Aβ (1-42) + Leptin (116-130) (0.1 nM) | Cell Viability | 29.4 ± 9.4% increase | [1] |

| SH-SY5Y cells | Aβ (1-42) + Leptin (116-130) (10 nM) | Cell Viability | 51.8 ± 6.3% increase | [1] |

| SH-SY5Y cells | Aβ (1-42) + Leptin (22-56) (10 nM) | Cell Viability | No significant effect | [1] |

Table 2: Effects of Leptin (116-130) on Synaptic Plasticity and AMPA Receptor Trafficking

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| Adult rat hippocampal slices | Leptin (116-130) (25 nM) | Long-Term Potentiation (LTP) | 136 ± 5.5% of baseline | [7] |

| Cultured hippocampal neurons | Leptin (116-130) (50 nM) | Surface GluA1 Expression | 160 ± 6% of control | [1] |

| Cultured hippocampal neurons | Leptin (22-56) (50 nM) | Surface GluA1 Expression | 98 ± 4% of control (no significant change) | [1] |

| Cultured hippocampal neurons | Aβ (1-42) + Leptin (116-130) | Surface GluA1 Expression | 97 ± 4% of control (prevented Aβ-induced reduction) | [1] |

Table 3: Activation of Pro-Survival Signaling Pathways by Leptin (116-130)

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| SH-SY5Y cells | Leptin (116-130) | Phosphorylated STAT3 / Total STAT3 | Marked increase (P < 0.01) | [1] |

| SH-SY5Y cells | Leptin (116-130) | Phosphorylated Akt / Total Akt | Marked increase (P < 0.01) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of Leptin (116-130) to facilitate reproducibility and further investigation.

In Vitro Neuroprotection Assay

Objective: To assess the ability of Leptin (116-130) to protect neuronal cells from Aβ-induced toxicity.

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Protocol:

-

Culture SH-SY5Y cells in standard medium.

-

Prepare oligomeric Aβ (1-42) by incubating the peptide at 4°C for 24 hours.

-

Treat cells with Aβ (1-42) (typically 10 µM) in the presence or absence of Leptin (116-130) at various concentrations (e.g., 0.1 nM, 10 nM) for 24-48 hours.

-

Assess cell viability using a standard MTT or LDH assay.

-

-

Controls:

-

Vehicle-treated cells (negative control).

-

Cells treated with Aβ (1-42) alone (positive control for toxicity).

-

Cells treated with a scrambled peptide or an inactive leptin fragment like Leptin (22-56) to demonstrate specificity.

-

Electrophysiology: Long-Term Potentiation (LTP) Measurement

Objective: To determine the effect of Leptin (116-130) on synaptic plasticity in hippocampal slices.

-

Animal Model: Adult male Sprague-Dawley rats.[8]

-

Protocol:

-

Prepare acute transverse hippocampal slices (400 µm) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).[8]

-

Allow slices to recover for at least 1 hour in aCSF.[8]

-

Record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.[8]

-

Establish a stable baseline of fEPSPs for 20 minutes.[8]

-

Bath-apply Leptin (116-130) (e.g., 25 nM) for 20 minutes.[8]

-

Induce LTP using a high-frequency stimulation (HFS) protocol.

-

Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation of synaptic strength.[8]

-

Caption: Experimental workflow for assessing LTP in hippocampal slices.

Immunocytochemistry for AMPA Receptor Trafficking

Objective: To visualize and quantify the effect of Leptin (116-130) on the surface expression of GluA1-containing AMPA receptors.

-

Cell Culture: Primary hippocampal neuronal cultures from embryonic rat brains.[8]

-

Protocol:

-

Treat mature neuronal cultures with Leptin (116-130) (e.g., 25-50 nM) for a specified duration (e.g., 20 minutes).[8]

-

Fix the cells with paraformaldehyde.

-

Without permeabilizing the cells, incubate with a primary antibody targeting an extracellular epitope of the GluA1 subunit.

-

Incubate with a fluorescently labeled secondary antibody.

-

Visualize and capture images using a confocal microscope.

-

Quantify the intensity and number of GluA1 clusters on the neuronal surface.[8]

-

Western Blotting for Signaling Pathway Activation

Objective: To measure the activation of STAT3 and Akt by Leptin (116-130).

-

Cell Line: SH-SY5Y cells or primary neuronal cultures.

-

Protocol:

-

Treat cells with Leptin (116-130) for various time points.

-

Lyse the cells and collect protein extracts.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated STAT3 (pSTAT3), total STAT3, phosphorylated Akt (pAkt), and total Akt.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect chemiluminescence and quantify band intensities.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Leptin (116-130) in Other Neurodegenerative Diseases: Avenues for Future Research

While the evidence for the therapeutic potential of Leptin (116-130) in Alzheimer's disease is compelling, its role in other neurodegenerative conditions like Parkinson's and Huntington's disease is largely unexplored.

Parkinson's Disease (PD)

Full-length leptin has been shown to exert neuroprotective effects in cellular and animal models of PD by protecting dopaminergic neurons from toxins like 6-hydroxydopamine (6-OHDA) and MPTP.[5][9] The underlying mechanisms involve the activation of pro-survival signaling pathways, including the MAPK/ERK pathway.[5] Given that Leptin (116-130) activates similar downstream signaling cascades (PI3K/Akt), it is plausible that this fragment could also offer protection in PD models.

Future Research Directions:

-

Investigate the direct effects of Leptin (116-130) on the survival of dopaminergic neurons in vitro (e.g., primary ventral midbrain cultures or LUHMES cells) exposed to PD-related neurotoxins.

-

Evaluate the in vivo efficacy of Leptin (116-130) in rodent models of PD, such as the 6-OHDA or MPTP models, assessing both motor function and dopaminergic neuron survival.

-

Explore the impact of Leptin (116-130) on α-synuclein aggregation and clearance, a key pathological feature of PD.

Huntington's Disease (HD)

Research on the role of leptin in Huntington's disease is still in its early stages. Some studies have reported altered leptin levels in HD patients and mouse models.[9] The R6/2 mouse model is a commonly used tool for studying HD pathology.[8] There is currently no direct evidence for the therapeutic efficacy of either full-length leptin or its fragments in HD.

Future Research Directions:

-

Examine the effects of Leptin (116-130) on neuronal survival and mutant huntingtin protein aggregation in cellular and animal models of HD (e.g., R6/2 or zQ175 mice).

-

Investigate whether Leptin (116-130) can modulate the altered energy metabolism observed in HD.

Caption: Potential avenues for future research on Leptin (116-130).

Conclusion and Future Perspectives

Leptin (116-130) has emerged as a highly promising therapeutic candidate for Alzheimer's disease, effectively mirroring the neuroprotective and cognitive-enhancing effects of the full-length leptin protein in preclinical models. Its ability to activate pro-survival signaling pathways, enhance synaptic plasticity, and protect against Aβ-induced toxicity underscores its potential as a targeted and safer alternative to leptin-based therapies.

The detailed experimental protocols provided in this guide are intended to facilitate further research and validation of these findings. While the current body of evidence is heavily skewed towards Alzheimer's disease, the mechanistic overlap in neurodegenerative processes suggests that the therapeutic potential of Leptin (116-130) may extend to Parkinson's and Huntington's diseases. Future research in these areas is crucial to fully elucidate the therapeutic scope of this promising peptide fragment. The continued investigation of Leptin (116-130) and other leptin-mimetics holds significant promise for the development of novel treatments for a range of devastating neurodegenerative disorders.

References

- 1. Leptin Neuroprotection in the Central Nervous System: Mechanisms and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. scilit.com [scilit.com]

- 4. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of Leptin in the Context of Obesity and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leptin as a potential neuroprotective target in Parkinson's Disease: Exploring its role in Neuroinflammation, oxidative Stress, and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Leptin deficiency reverses high metabolic state and weight loss without affecting central pathology in the R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Human Leptin Peptide 116-130: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the human leptin peptide fragment 116-130, a region of the full-length leptin protein that has garnered significant interest for its potential therapeutic applications. This document details the peptide's amino acid sequence, explores its known and putative structures, outlines its biological functions with a focus on signaling pathways, and provides detailed experimental protocols for its synthesis, purification, and biological evaluation. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis, appetite, and metabolism. The peptide fragment corresponding to amino acids 116-130 of human leptin has been identified as a biologically active region that may mimic some of the effects of the full-length hormone. This guide serves as a technical resource for researchers investigating the therapeutic potential of this peptide.

Peptide Sequence and Physicochemical Properties

The primary structure of human leptin peptide 116-130 and its murine counterpart are detailed below. Variations in the amino acid sequence between species can influence biological activity and receptor interaction.

Table 1: Amino Acid Sequence of Leptin Peptide 116-130

| Species | Sequence (from N-terminus to C-terminus) |

| Human | H-Ser-Cys-His-Leu-Pro-Trp-Ala-Ser-Gly-Leu-Glu-Thr-Leu-Asp-Ser-OH[1] |

| Mouse | Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2[2][3] |

Note: The C-terminus of the commercially available mouse peptide is often amidated (-NH2) to increase stability.

Table 2: Physicochemical Properties of Mouse Leptin Peptide 116-130

| Property | Value |

| Molecular Formula | C64H109N19O24S[2][3] |

| Molecular Weight | ~1560.7 g/mol [3] |

Structural Characteristics

While the three-dimensional structure of the full-length human leptin protein has been determined by NMR spectroscopy[4], revealing a four-helix bundle cytokine, specific structural data for the isolated human leptin 116-130 fragment is not extensively available in the public domain. Studies on other peptide fragments suggest that they may adopt secondary structures such as β-turns or remain largely disordered in solution, with the conformation potentially being influenced by the local environment and receptor binding.

Future Research Direction: Elucidating the precise secondary and tertiary structure of the human leptin 116-130 peptide through techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy is a critical next step to understanding its structure-activity relationship.

Biological Activity and Signaling Pathways

The mouse leptin peptide 116-130 has been shown to reduce body weight gain and food intake in animal models.[5][6][7][8] These effects are believed to be mediated through interaction with cellular signaling pathways also activated by the full-length leptin protein.

Leptin and its fragments are known to activate several key signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways.[4][9][10]

JAK/STAT Signaling Pathway

The canonical leptin signaling pathway involves the activation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in appetite and energy expenditure.

PI3K Signaling Pathway

Leptin can also activate the PI3K pathway, which is involved in various cellular processes, including cell survival and metabolism.[11][12] This pathway can be activated downstream of the leptin receptor and JAK2.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of human leptin peptide 116-130.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The standard method for synthesizing peptides of this length is Fmoc-based solid-phase peptide synthesis (SPPS).[13]

Protocol Details:

-

Resin Selection: A suitable resin, such as Rink Amide resin for a C-terminally amidated peptide or Wang resin for a C-terminal carboxylic acid, is chosen.[14]

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).[15]

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide chain.

-

Repeat: Steps 2-4 are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[13]

-

Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized to obtain the crude peptide powder.

Peptide Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified to homogeneity using RP-HPLC.[16][17][18]

Protocol Details:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. The optimal gradient will need to be determined empirically but a common starting point is a gradient from 5% to 65% Solvent B over 30-60 minutes.

-

Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.

In Vivo Evaluation of Biological Activity

The biological activity of the synthesized peptide can be assessed in animal models, such as ob/ob mice, which are leptin-deficient and exhibit obesity and hyperglycemia.[5][7][8]

Protocol Details:

-

Animals: Age- and weight-matched female ob/ob mice are used.

-

Peptide Administration: The purified peptide is dissolved in a sterile vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. A typical dose for the mouse leptin 116-130 peptide is 1 mg per mouse per day.[5]

-

Measurements:

-

Body Weight: Measured daily.

-

Food Intake: Measured daily.

-

Water Intake: Measured daily.

-

-

Duration: The study is typically conducted over a period of several weeks.

-

Data Analysis: Changes in body weight and food intake are compared between the peptide-treated group and a vehicle-treated control group. Statistical significance is determined using appropriate statistical tests (e.g., t-test, ANOVA).

Table 3: Representative In Vivo Study Parameters for Mouse Leptin 116-130

| Parameter | Description |

| Animal Model | Female C57BL/6J ob/ob mice[5][6][8] |

| Peptide | Mouse Leptin (116-130) amide[5] |

| Dose | 1 mg/mouse/day[5] |

| Administration Route | Intraperitoneal (i.p.) injection[5] |

| Duration | 28 days[5] |

| Primary Endpoints | Body weight change, food intake[5] |

Conclusion

The human leptin peptide 116-130 represents a promising area of research for the development of novel therapeutics for metabolic disorders. This guide has provided a comprehensive overview of its sequence, potential structure, and biological function, along with detailed experimental protocols to facilitate further investigation. Future research should focus on elucidating the precise three-dimensional structure of this peptide and further characterizing its interaction with leptin receptors and downstream signaling pathways to fully realize its therapeutic potential.

References

- 1. clinisciences.com [clinisciences.com]

- 2. qyaobio.com [qyaobio.com]

- 3. apexbt.com [apexbt.com]

- 4. news-medical.net [news-medical.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Concomitant activation of the JAK/STAT, PI3K/AKT, and ERK signaling is involved in leptin-mediated promotion of invasion and migration of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The PI3K signaling pathway mediates the biological effects of leptin - Archives of Endocrinology and Metabolism [aem-sbem.com]

- 12. JCI - Acute effects of leptin require PI3K signaling in hypothalamic proopiomelanocortin neurons in mice [jci.org]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. chempep.com [chempep.com]

- 16. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bachem.com [bachem.com]

- 18. hplc.eu [hplc.eu]

Leptin (116-130): A Promising Therapeutic Avenue for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. Emerging research has identified the leptin system as a potential target for intervention. Leptin, a pleiotropic hormone primarily known for its role in regulating energy metabolism, also exerts significant neuroprotective and cognitive-enhancing effects. However, the therapeutic utility of the full-length leptin protein is hampered by its large size and potential for peripheral side effects. This has led to the investigation of smaller, bioactive fragments. This technical guide focuses on Leptin (116-130), a peptide fragment that has been shown to mirror the beneficial central nervous system effects of its parent molecule, positioning it as a compelling candidate for AD therapeutic development. This document provides a comprehensive overview of the preclinical evidence, molecular mechanisms, and experimental protocols related to Leptin (116-130) in the context of Alzheimer's disease.

Core Therapeutic Hypotheses

Leptin (116-130) is being investigated as a potential therapeutic for Alzheimer's disease based on its demonstrated ability to:

-

Enhance Synaptic Plasticity: By promoting mechanisms of long-term potentiation (LTP), a cellular correlate of learning and memory, Leptin (116-130) may counteract the synaptic deficits characteristic of early AD.

-

Promote Neuroprotection: The peptide has shown a capacity to protect neurons from the toxic insults of amyloid-beta (Aβ), a hallmark pathology of AD, thereby potentially slowing disease progression.

-

Improve Cognitive Function: Preclinical studies indicate that Leptin (116-130) can enhance performance in memory-related tasks, suggesting a potential to alleviate the cognitive symptoms of AD.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Leptin (116-130) in models relevant to Alzheimer's disease.

Table 1: Effects of Leptin (116-130) on Hippocampal Synaptic Plasticity and Memory

| Parameter | Model System | Treatment | Outcome | Statistical Significance |

| Long-Term Potentiation (LTP) | Adult Rat Hippocampal Slices | 25 nM Leptin (116-130) | Increase in synaptic efficacy to 140 ± 13% of baseline | p < 0.05[1] |

| Episodic-Like Memory | Adult Mice | Systemic administration of Leptin (116-130) | Enhanced performance in object-place-context recognition tasks | Data not fully quantified in provided abstracts |

Table 2: Neuroprotective Effects of Leptin (116-130) Against Amyloid-β Toxicity

| Parameter | Model System | Treatment Conditions | Outcome | Statistical Significance |

| Aβ-induced LTP inhibition | Juvenile Rat Hippocampal Slices | Co-application of Leptin (116-130) with Aβ1-42 | Reversal of Aβ1-42-induced inhibition of LTP | Qualitatively demonstrated in graphical data[1] |

| Aβ-induced Neuronal Death | SH-SY5Y neuroblastoma cells | 10 μM Aβ1-42 + Leptin (116-130) | Alleviation of neuronal death | Qualitatively demonstrated in graphical data[1] |

| Aβ-induced AMPA Receptor Internalization | Cultured Hippocampal Neurons | Co-application of Leptin (116-130) with Aβ | Prevention of Aβ-induced AMPA receptor internalization | Qualitatively demonstrated in graphical data[1] |

Table 3: Effects of Leptin (116-130) on a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor Trafficking

| Parameter | Model System | Treatment | Outcome | Statistical Significance |

| Surface GluA1 Expression | Cultured Hippocampal Neurons | 25 nM Leptin (116-130) | Increased surface expression of GluA1 subunits | Qualitatively demonstrated in imaging data[2] |

Signaling Pathways

Leptin (116-130) exerts its neuroprotective and synaptic-enhancing effects through the activation of key intracellular signaling cascades. The primary pathways implicated are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.

Leptin (116-130) Signaling Pathway in Alzheimer's Disease

Caption: Leptin (116-130) signaling cascade in neurons.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these seminal findings. The following are protocols for key experiments cited in the literature.

Assessment of Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To determine the effect of Leptin (116-130) on synaptic plasticity.

Methodology:

-

Hippocampal Slice Preparation:

-

Adult male Sprague-Dawley rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

Transverse hippocampal slices (400 µm) are prepared using a vibratome and allowed to recover for at least 1 hour.[2]

-

-

Electrophysiological Recordings:

-

Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

-

A stable baseline of fEPSPs is recorded for 20 minutes.

-

Leptin (116-130) (25 nM) is bath-applied for 20 minutes.

-

High-frequency stimulation (HFS) is delivered to induce LTP.

-

fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation of synaptic strength.[2]

-

Immunocytochemistry for AMPA Receptor Trafficking

Objective: To visualize and quantify the effect of Leptin (116-130) on the surface expression of AMPA receptors.

Methodology:

-

Primary Neuronal Culture:

-

Primary hippocampal neuronal cultures are prepared from embryonic rat brains.

-

-

Treatment:

-

Neurons are treated with Leptin (116-130) (25 nM).

-

-

Immunostaining:

-

Surface GluA1 subunits are labeled with specific primary antibodies.

-

Cells are then treated with a fluorescently-tagged secondary antibody.

-

-

Imaging and Quantification:

-

Images are acquired using a confocal microscope.

-

The intensity and number of GluA1 clusters are quantified to assess changes in receptor trafficking to the neuronal surface.[2]

-

Neuroprotection Assay Against Amyloid-β Toxicity

Objective: To assess the ability of Leptin (116-130) to protect neurons from Aβ-induced cell death.

Methodology:

-

Cell Culture:

-